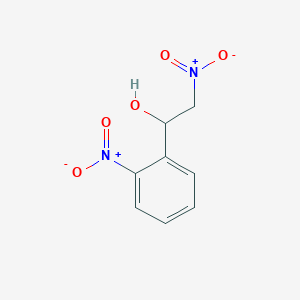

2-Nitro-1-(2-nitrophenyl)ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Nitro-1-(2-nitrophenyl)ethanol is a useful research compound. Its molecular formula is C8H8N2O5 and its molecular weight is 212.161. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Stereochemistry

2-Nitro-1-(2-nitrophenyl)ethanol has been utilized in the synthesis of diastereoisomers of P3-1-(2-nitrophenyl)ethyl adenosine triphosphate ('caged' ATP). The absolute stereochemistry of the (S)-alcohol was determined using the Horeau kinetic resolution procedure, and its use was further confirmed by X-ray crystallography of its (1S)-camphanate ester (Corrie, Reid, Trentham, Hursthouse, & Mazid, 1992).

Photochemical Reaction Mechanisms

Research on the photochemical reaction mechanisms of 2-nitrobenzyl compounds, including 2-nitrobenzyl alcohol and 1-(2-nitrophenyl)ethanol, has been conducted. These studies utilized laser flash photolysis and time-resolved infrared spectroscopy to investigate the primary aci-nitro photoproducts (Gáplovský, Il'ichev, Kamdzhilov, Kombarova, Mac, Schwörer, & Wirz, 2005).

Synthesis of Isotopomers

The synthesis of [15N] and [side-chain 1-13C] isotopomers of 1-(2-nitrophenyl)ethyl phosphates has been explored. This involved the nitration of 1-phenylethyl acetate with NH4NO3-trifluoroacetic anhydride, leading to a mixture of ortho- and para-nitro products, separable after saponification (Corrie, 1996).

Heterocyclization Reactions

This compound has been used in heterocyclization reactions. It was utilized in forming oxazaheterocycles, demonstrating its versatility in organic synthesis (Palchikov, 2015).

Crystal Structure Studies

The compound has been studied in crystallography. For instance, the crystal structure of a molecular complex of a related compound with ethanol was investigated, providing insights into the interactions and hydrogen bonding in such structures (Kochetov & Kuz’mina, 2007).

Wirkmechanismus

Target of Action

The primary target of 2-Nitro-1-(2-nitrophenyl)ethanol is PqsD , a key enzyme involved in signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa . This enzyme plays a crucial role in the production of signal molecules that regulate various cellular processes.

Mode of Action

This compound interacts with its target, PqsD, by inhibiting its function . This compound has been shown to display anti-biofilm activity and a tight-binding mode of action . It is also known to undergo photochemical reactions upon irradiation, forming 2-nitroso benzaldehyde or 2-nitroso acetophenone .

Biochemical Pathways

The inhibition of PqsD by this compound affects the production of signal molecules in Pseudomonas aeruginosa, thereby disrupting cell-to-cell communication . This disruption can lead to changes in gene expression and affect various downstream effects, such as virulence factor regulation and biofilm formation .

Result of Action

The inhibition of PqsD by this compound results in the disruption of cell-to-cell communication in Pseudomonas aeruginosa . This can lead to a decrease in the production of virulence factors and a reduction in biofilm formation . These changes at the molecular and cellular levels can potentially reduce the pathogenicity of the bacteria.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s photochemical reactions are known to depend on the solvent used . Additionally, the compound’s efficacy as a PqsD inhibitor may be affected by factors such as pH and temperature

Safety and Hazards

2-Nitro-1-(2-nitrophenyl)ethanol is harmful if swallowed or inhaled . It causes skin and eye irritation . It may cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, spray . It is also recommended to avoid contact with skin, eyes, or clothing . It is advised to use personal protective equipment and ensure adequate ventilation . In case of ingestion or inhalation, it is advised to seek medical help .

Biochemische Analyse

Biochemical Properties

It is known that nitrated alcohols like 2-Nitro-1-(2-nitrophenyl)ethanol can react with oxoacids and carboxylic acids to form esters plus water . Oxidizing agents can convert them to aldehydes or ketones .

Molecular Mechanism

It is known that upon irradiation, 2-nitrobenzyl alcohol and 1-(2-nitrophenyl)ethanol yield 2-nitroso benzaldehyde and 2-nitroso acetophenone, respectively . This reaction mechanism was investigated using laser flash photolysis, time-resolved infrared spectroscopy (TRIR), and 18 O-labeling experiments .

Eigenschaften

IUPAC Name |

2-nitro-1-(2-nitrophenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O5/c11-8(5-9(12)13)6-3-1-2-4-7(6)10(14)15/h1-4,8,11H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBINJEMMNGAHJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C[N+](=O)[O-])O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-Dimethyl-5-({4-[5-(trifluoromethyl)-2-pyridinyl]phenyl}methylene)-1,3-dioxane-4,6-dione](/img/structure/B3017873.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-6-ethoxypyrimidine-4-carboxamide](/img/structure/B3017874.png)

![[2-[(3-Cyano-4,5-dimethyl-1-phenylpyrrol-2-yl)amino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B3017884.png)

![3-(2,4-difluorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3017885.png)

![7-{6-[4-(4-acetylphenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)

![2-(4-methoxybenzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3017890.png)